molecular formula C27H31FN4O3 B2792334 N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946263-92-9

N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B2792334
CAS No.: 946263-92-9
M. Wt: 478.568
InChI Key: MHPKVPUKMLUJAA-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide” is a complex organic compound that belongs to the class of acetamides This compound features a variety of functional groups, including an ethylphenyl group, a fluorophenyl group, a piperazine ring, a methoxy group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide” typically involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring can be synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the Pyridinone Ring: The piperazine intermediate can then be reacted with a pyridinone derivative under basic conditions to form the pyridinone-piperazine intermediate.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the pyridinone-piperazine intermediate using methyl iodide.

    Formation of the Final Compound: The final step involves the acylation of the intermediate with 4-ethylphenylacetyl chloride to form “this compound”.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-(2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
  • N-(4-ethylphenyl)-2-(2-((4-(4-bromophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Uniqueness

The uniqueness of “N-(4-ethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O3/c1-3-20-4-8-22(9-5-20)29-27(34)19-32-18-26(35-2)25(33)16-24(32)17-30-12-14-31(15-13-30)23-10-6-21(28)7-11-23/h4-11,16,18H,3,12-15,17,19H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKVPUKMLUJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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